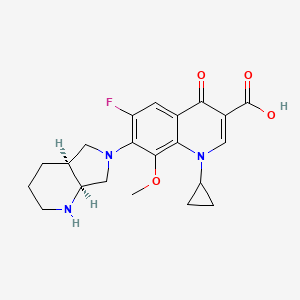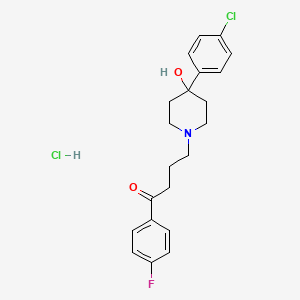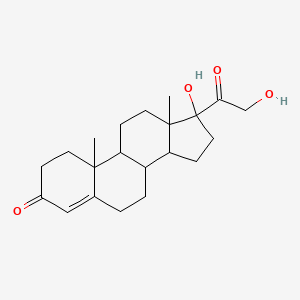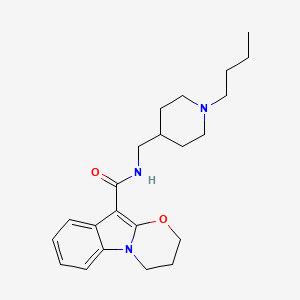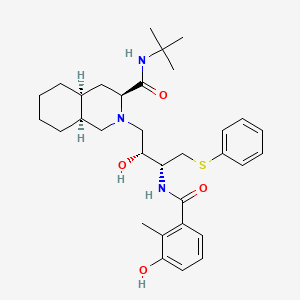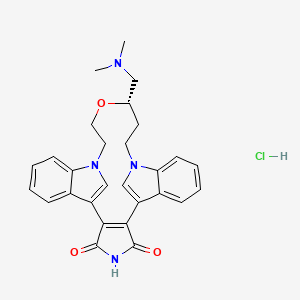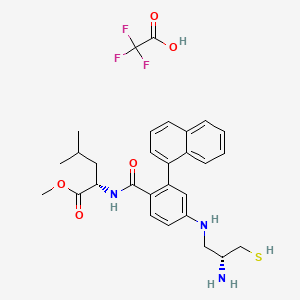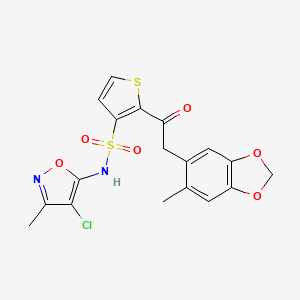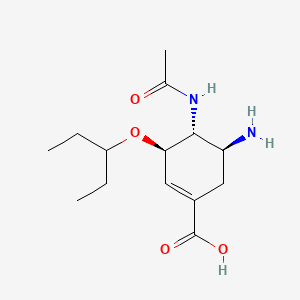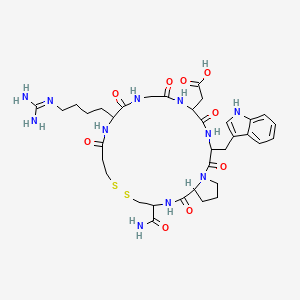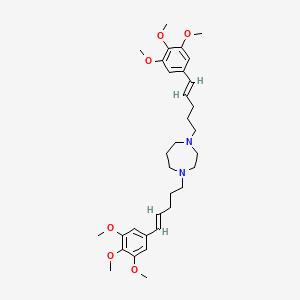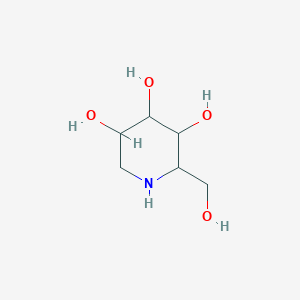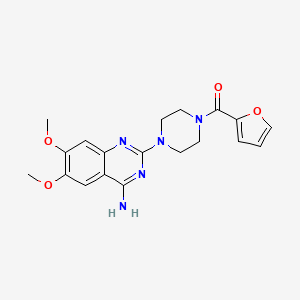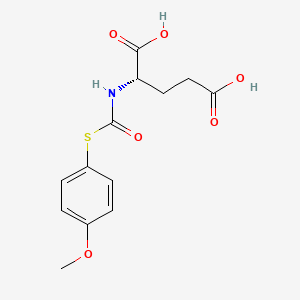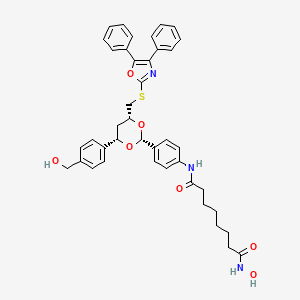
Tubacin
Vue d'ensemble
Description
Tubacin is a highly potent and selective, reversible, cell-permeable HDAC6 inhibitor with an IC50 of 4 nM in a cell-free assay . It has approximately 350-fold selectivity over HDAC1 . Tubacin reduces the replication of the Japanese Encephalitis Virus via the decrease of viral RNA synthesis .
Physical And Chemical Properties Analysis
Tubacin has a molecular weight of 721.86 . It is soluble in DMSO at 90 mg/mL . It is recommended to be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place .Applications De Recherche Scientifique
Specific Scientific Field
This application falls under the field of Virology .
Summary of the Application
Tubacin, an HDAC6 Selective Inhibitor, has been found to reduce the replication of the Japanese Encephalitis Virus (JEV) via the decrease of viral RNA synthesis .
Methods of Application
In the study, the antiviral activity of Tubacin was investigated in human cerebellar medulloblastoma cells. The greatest potency of antiviral activity was observed in the mode of pre-treatment with Tubacin .
Results or Outcomes
Tubacin induced the hyperacetylation of a HDAC6 substrate Hsp90 and reduced the interaction of Hsp90 with JEV NS5 protein. This led to a decrease in the NS5 protein amount and virus replication in JEV-infected cells .
Tubacin in Cancer Immunotherapy
Specific Scientific Field
This application is in the field of Cancer Immunotherapy .
Summary of the Application
Tubacin has been found to improve anti-CD47 immunotherapy. CD47 is an innate immune checkpoint that prevents phagocytosis upon interaction with signal regulatory protein alpha (SIRPα) expressed in macrophages and other myeloid cells .
Methods of Application
The role of HDAC6 inhibitors, especially Nexturastat A, in regulating macrophage phenotype and phagocytic function was tested using bone marrow-derived macrophages and macrophage cell lines .
Results or Outcomes
HDAC6 inhibitors enhanced the phenotype of antitumoral M1 macrophages while decreasing the protumoral M2 phenotype. In addition, HDAC6 inhibition diminished the expression of SIRPα, increased the expression of other pro-phagocytic signals in macrophages, and downregulated CD47 expression in mouse and human melanoma cells .
Tubacin in Neurology
Specific Scientific Field
This application is in the field of Neurology .
Summary of the Application
Tubacin has been found to reduce the replication of the Japanese Encephalitis Virus (JEV) in human cerebellar medulloblastoma cells .
Methods of Application
The antiviral activity of Tubacin was investigated in human cerebellar medulloblastoma cells. The greatest potency of antiviral activity was observed in the mode of pre-treatment with Tubacin .
Results or Outcomes
Tubacin induced the hyperacetylation of a HDAC6 substrate Hsp90 and reduced the interaction of Hsp90 with JEV NS5 protein. This led to a decrease in the NS5 protein amount and virus replication in JEV-infected cells .
Tubacin in Oncology
Specific Scientific Field
This application is in the field of Oncology .
Summary of the Application
Tubacin has been found to enhance the phenotype of antitumoral M1 macrophages while decreasing the protumoral M2 phenotype .
Methods of Application
The role of HDAC6 inhibitors, especially Nexturastat A, in regulating macrophage phenotype and phagocytic function was tested using bone marrow-derived macrophages and macrophage cell lines .
Results or Outcomes
HDAC6 inhibition diminished the expression of SIRPα, increased the expression of other pro-phagocytic signals in macrophages, and downregulated CD47 expression in mouse and human melanoma cells .
Tubacin in Neurology
Specific Scientific Field
This application is in the field of Neurology .
Summary of the Application
Tubacin has been found to reduce the replication of the Japanese Encephalitis Virus (JEV) in human cerebellar medulloblastoma cells .
Methods of Application
The antiviral activity of Tubacin was investigated in human cerebellar medulloblastoma cells. The greatest potency of antiviral activity was observed in the mode of pre-treatment with Tubacin .
Results or Outcomes
Tubacin induced the hyperacetylation of a HDAC6 substrate Hsp90 and reduced the interaction of Hsp90 with JEV NS5 protein. This led to a decrease in the NS5 protein amount and virus replication in JEV-infected cells .
Tubacin in Oncology
Specific Scientific Field
This application is in the field of Oncology .
Summary of the Application
Tubacin has been found to enhance the phenotype of antitumoral M1 macrophages while decreasing the protumoral M2 phenotype .
Methods of Application
The role of HDAC6 inhibitors, especially Nexturastat A, in regulating macrophage phenotype and phagocytic function was tested using bone marrow-derived macrophages and macrophage cell lines .
Results or Outcomes
HDAC6 inhibition diminished the expression of SIRPα, increased the expression of other pro-phagocytic signals in macrophages, and downregulated CD47 expression in mouse and human melanoma cells .
Safety And Hazards
Propriétés
IUPAC Name |
N-[4-[(2R,4R,6S)-4-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanylmethyl]-6-[4-(hydroxymethyl)phenyl]-1,3-dioxan-2-yl]phenyl]-N'-hydroxyoctanediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H43N3O7S/c45-26-28-17-19-29(20-18-28)35-25-34(27-52-41-43-38(30-11-5-3-6-12-30)39(51-41)31-13-7-4-8-14-31)49-40(50-35)32-21-23-33(24-22-32)42-36(46)15-9-1-2-10-16-37(47)44-48/h3-8,11-14,17-24,34-35,40,45,48H,1-2,9-10,15-16,25-27H2,(H,42,46)(H,44,47)/t34-,35+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUZLJOUHMBZQY-YXQOSMAKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(OC1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O[C@@H](O[C@@H]1C2=CC=C(C=C2)CO)C3=CC=C(C=C3)NC(=O)CCCCCCC(=O)NO)CSC4=NC(=C(O4)C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H43N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
721.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tubacin | |
CAS RN |
537049-40-4 | |
| Record name | Tubacin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=537049-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tubacin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0537049404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TUBACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C2G1D30D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



